Methyl 2-bromo-3-(bromomethyl)benzoate
Overview
Description
“Methyl 2-bromo-3-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file . The compound has a molecular weight of 307.97 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 215.04 .Scientific Research Applications
1. Crystal Structures and Interactions
Methyl 2-bromo-3-(bromomethyl)benzoate has been involved in studies analyzing crystal structures and molecular interactions. For instance, a comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and related compounds was conducted. This research focused on understanding the formation of two-dimensional architectures, primarily via C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan et al., 2016).
2. Metal-Mediated Reactions
This compound has been used in metal-mediated reactions. A study showed that methyl 2-bromomethylprop-2-enoate reacts with benzaldehyde and salicylaldehyde via Sn and Zn complexes under aqueous conditions, forming α-methylene-γ-lactones in high yields. This study provides insights into the potential of using such compounds in synthetic organic chemistry (Drewes et al., 1995).
3. Synthesis Studies
Research has also been conducted on the synthesis of methyl 4-(bromomethyl)benzoate, which is closely related to this compound. The study explored the optimum conditions for synthesizing this compound, achieving a high yield of 90.5% under specific conditions (Yun-mei, 2012).
4. Palladium-Catalyzed Reactions
The compound has been part of studies involving palladium-catalyzed reactions, particularly in the synthesis of complex organic structures. For example, research on the palladium-catalyzed, allylic amination of unsaturated sugars for synthesizing d-forosamine involved derivatives of this compound (Baer & Hanna, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-bromo-3-(bromomethyl)benzoate is a chemical compound with the molecular formula C9H8Br2O2 . Brominated compounds like this are often used in organic synthesis, where they can act as electrophiles, reacting with nucleophiles in various biochemical reactions .
Mode of Action
They can participate in reactions such as nucleophilic aromatic substitution, where the bromine atom is replaced by a nucleophile .
Biochemical Pathways
As a brominated compound, it could potentially be involved in various organic reactions, influencing the synthesis of other compounds .
Result of Action
Brominated compounds like this can react with various nucleophiles, potentially leading to the synthesis of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or enzymes that can react with it . .
Properties
IUPAC Name |
methyl 2-bromo-3-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-2-3-6(5-10)8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMBKCOPARGGCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728450 | |
Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
750585-90-1 | |
Record name | Methyl 2-bromo-3-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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